

Exploratory studies on Cotadutide for obesity treatment

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Compound of Interest

Compound Name: Cotadutide

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An in-depth technical guide on the exploratory studies of **Cotadutide** for the treatment of obesity, designed for researchers, scientists, and drug development professionals.

Introduction

Cotadutide (MEDI0382) is a dual-agonist peptide in development that targets both the glucagon-like peptide-1 (GLP-1) and glucagon receptors.[1][2] It is engineered with balanced agonistic activity, designed to leverage the metabolic benefits of both pathways for conditions such as non-alcoholic steatohepatitis (NASH), type 2 diabetes (T2D), and obesity.[1][3][4] The dual-action mechanism aims to combine the glucose-lowering and appetite-suppressing effects of GLP-1 receptor activation with the potential energy expenditure and hepatic fat reduction benefits of glucagon receptor activation.[2][5] This document provides a technical overview of the exploratory studies investigating **Cotadutide**'s efficacy and mechanism of action in treating obesity, particularly in individuals with comorbid T2D.

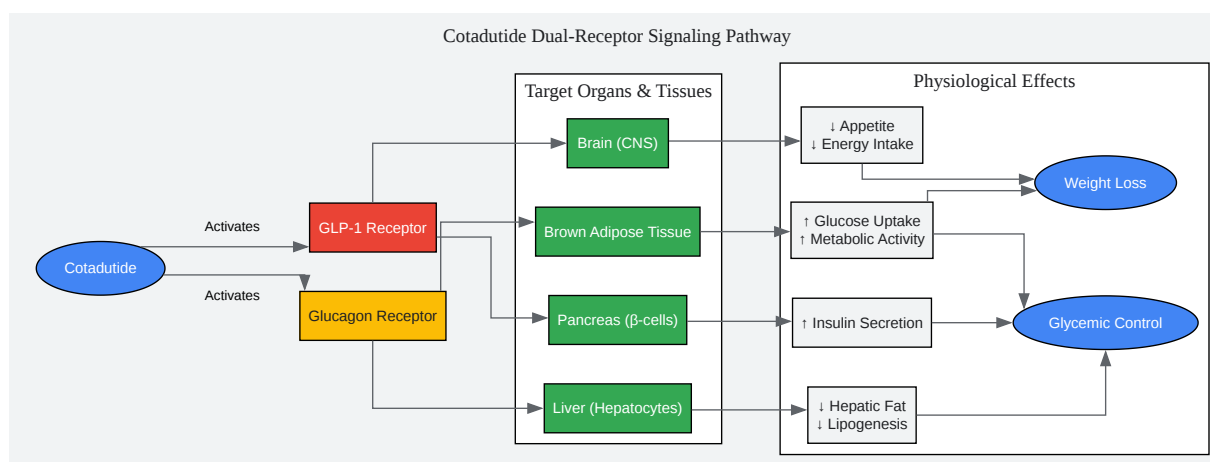
Core Mechanism of Action

Cotadutide functions by co-activating GLP-1 and glucagon receptors, leading to a multi-organ metabolic effect.[6]

- **GLP-1 Receptor (GLP-1R) Agonism:** Activation of GLP-1R in the brain suppresses appetite, which results in decreased food and energy intake.[5][6] In the pancreas, it enhances glucose-dependent insulin secretion.[5]

- Glucagon Receptor (GCGR) Agonism: Activation of GCGR primarily in the liver enhances hepatic insulin sensitivity, reduces liver fat accumulation (de novo lipogenesis), and promotes glycogenolysis.[5][6][7] It also increases insulin-stimulated glucose uptake and metabolic activity in brown adipose tissue.[6]

The combined action is designed to produce superior weight loss and glycemic control compared to single-agonist therapies.[5] The GLP-1R activity counteracts the potential hyperglycemic effects of GCGR activation, resulting in a net improvement in glucose metabolism.[3]



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Caption: Cotadutide's dual-receptor signaling pathway and effects.

Clinical Efficacy in Overweight/Obese Populations

Exploratory clinical trials have evaluated **Cotadutide**'s impact on body weight and key metabolic parameters in adults with overweight or obesity and T2D.

Data from Phase 2b, 54-Week Study

A randomized, double-blind, placebo-controlled Phase 2b study assessed three doses of **Cotadutide** against placebo and open-label Liraglutide 1.8 mg in adults with a BMI ≥ 25 kg/m² and T2D inadequately controlled with metformin.[8]

Table 1: Change in Body Weight at Week 54[9][10]

Treatment Group	N	Baseline Mean Weight (kg)	LS Mean % Change from Baseline	Placebo-Adjusted Change	P-value vs. Placebo	P-value vs. Liraglutide 1.8 mg
Placebo	91	99.4	-1.69%	-	-	-
Cotadutide 100 µg	75	100.3	-3.33%	-1.64%	<0.001	NS
Cotadutide 200 µg	199	100.2	-3.93%	-2.24%	<0.001	NS
Cotadutide 300 µg	187	100.6	-5.02%	-3.33%	<0.001	0.009
Liraglutide 1.8 mg	104	101.4	-3.33%	-1.64%	<0.001	-

LS Mean: Least-Squares Mean. Data from a 54-week randomized phase 2b study.[9]

Table 2: Achievement of Weight Loss Targets at Week 54[9]

Treatment Group	% Achieving $\geq 5\%$ Weight Loss	P-value vs. Placebo	% Achieving $\geq 10\%$ Weight Loss	P-value vs. Placebo
Placebo	10%	-	3%	-
Cotadutide 100 μg	40%	<0.001	12%	0.025
Cotadutide 200 μg	30%	<0.001	15%	0.003
Cotadutide 300 μg	47%	<0.001	21%	<0.001
Liraglutide 1.8 mg	31%	<0.001	10%	0.057

Data from a 54-week randomized phase 2b study.[9]

Data from Phase 2a Energy Balance Study

A Phase 2a study specifically investigated the mechanism of weight loss by measuring energy intake (EI) and energy expenditure (EE). Participants were overweight/obese adults with T2D treated for 42 days.[2][11]

Table 3: Effects on Weight, Energy Intake, and Energy Expenditure[2][11]

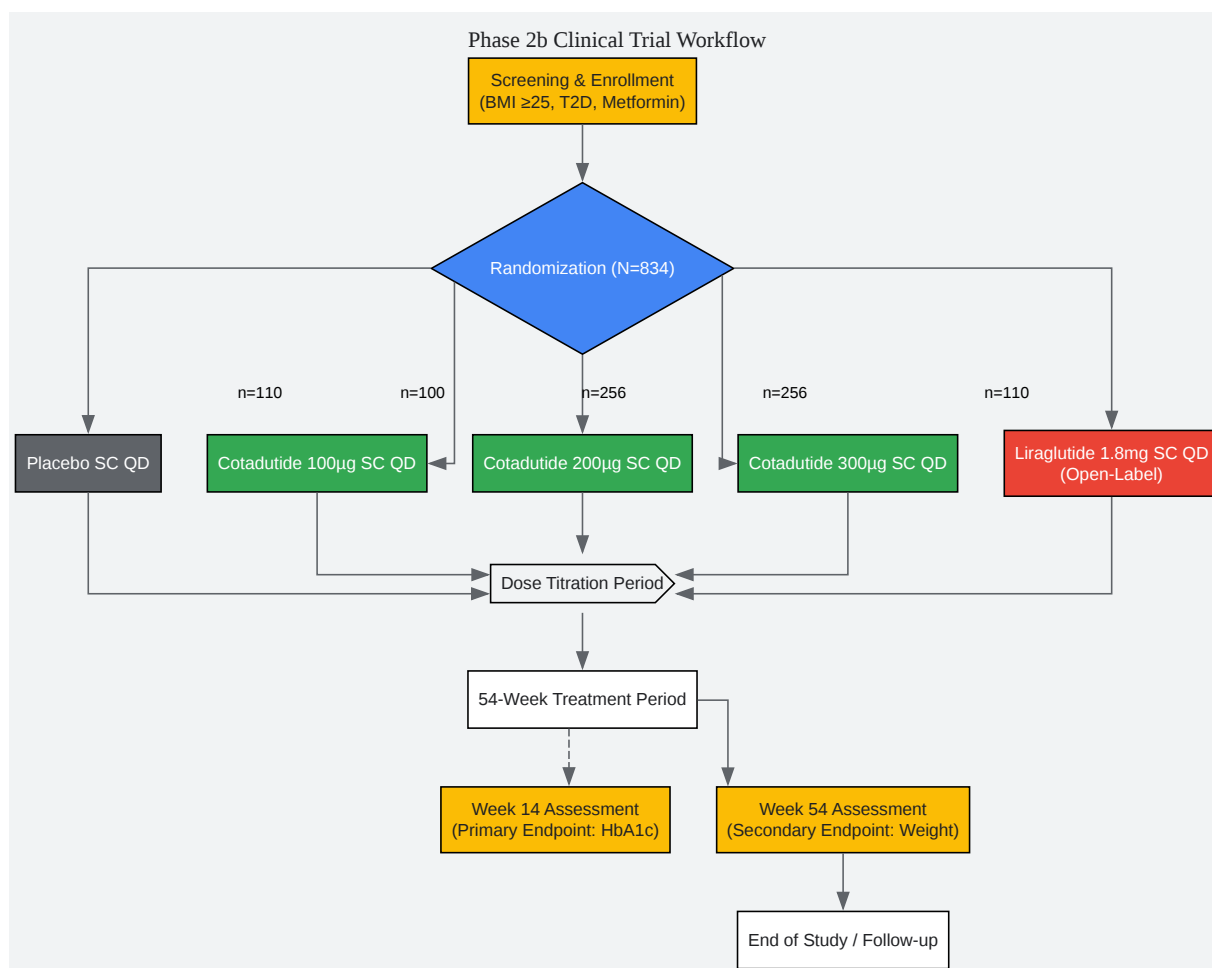
Parameter	Cotadutide (up to 300 μg)	Placebo	P-value (between groups)
% Weight Change	-4.0%	-1.4%	0.011
Change in Energy Intake (EI)	-41.3%	Not Reported	0.011
Change in Total EE (Indirect Calorimetry)	-6.5%	Not Reported	<0.001

Data from a 42-day randomized phase 2a study. The results indicate weight loss is primarily driven by a significant reduction in energy intake.[\[2\]](#)

Experimental Protocols

Phase 2b Efficacy and Safety Study (54 Weeks)

- Study Design: A multicenter, randomized, double-blind (for **Cotadutide** and placebo), placebo-controlled, parallel-group study with an open-label active comparator (Liraglutide).[\[8\]](#)
- Participant Population: 834 adults with BMI ≥ 25 kg/m², T2D with HbA1c between 7.0% and 10.5%, on a stable dose of metformin monotherapy.[\[8\]](#)
- Intervention: Participants were randomized to receive once-daily subcutaneous injections of **Cotadutide** (100 µg, 200 µg, or 300 µg), placebo, or open-label Liraglutide (1.8 mg).[\[8\]](#)
Doses of **Cotadutide** were up-titrated over several weeks to the target maintenance dose to improve tolerability.
- Primary Endpoint: Change from baseline in HbA1c at Week 14.[\[9\]](#)
- Secondary and Exploratory Endpoints: Included absolute and percent change in body weight, proportion of participants achieving $\geq 5\%$ and $\geq 10\%$ weight loss, and changes in waist circumference, fasting plasma glucose, and lipid profiles at 26 and 54 weeks.[\[8\]](#)[\[9\]](#)
- Statistical Analysis: Efficacy analyses were based on the per-protocol population, which included participants who did not discontinue the study drug and had no major protocol violations.[\[9\]](#)



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Caption: High-level workflow for a Phase 2b **Cotadutide** study.

Phase 2a Energy Balance Study (42 Days)

- Study Design: A single-center, randomized, double-blind, placebo-controlled trial.[\[2\]](#)[\[11\]](#)
- Participant Population: Overweight and obese adults (BMI 27-40 kg/m²) with T2D (HbA1c 6.5-8%).[\[11\]](#)
- Intervention: Following a 16-day single-blind placebo run-in period, participants were randomized (2:1) to 42 days of double-blind treatment with either once-daily subcutaneous **Cotadutide** (titrated up to 300 µg) or placebo.[\[2\]](#)[\[11\]](#)
- Primary Outcome: Percentage change in body weight from the start of the treatment period to the end.[\[11\]](#)
- Secondary Outcomes:
 - Energy Intake (EI): Assessed via an ad libitum meal test where participants consumed as much as they wanted from a standardized lunch buffet. The total energy consumed was calculated.[\[11\]](#)
 - Energy Expenditure (EE): Assessed using indirect calorimetry to measure resting and total energy expenditure.[\[2\]](#)[\[11\]](#)

Safety and Tolerability

Across clinical studies, the most common adverse events (AEs) associated with **Cotadutide** are gastrointestinal in nature, including nausea and vomiting.[\[8\]](#)[\[9\]](#) These events are consistent with the GLP-1 receptor agonist class, were generally mild to moderate, and tended to decrease over time.[\[8\]](#)[\[9\]](#) In the 54-week study, discontinuation rates due to AEs were higher in the **Cotadutide** groups (13-21.5%) compared to placebo (4.5%) and Liraglutide (1.8%).[\[10\]](#)

Conclusion

Exploratory studies on **Cotadutide** demonstrate its potential as an effective treatment for obesity, particularly in patients with T2D. The dual agonism of GLP-1 and glucagon receptors leads to significant weight loss, primarily driven by a marked reduction in energy intake.[\[2\]](#) The 300 µg dose showed superior weight loss compared to both placebo and Liraglutide 1.8 mg over 54 weeks.[\[9\]](#) These findings, combined with benefits in glycemic control and hepatic

health, support the continued development of **Cotadutide** in larger, longer-term clinical trials to fully establish its therapeutic profile for obesity and related metabolic disorders.[1]

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